molecular formula C8H6Cl2N4O4 B231902 Dichloroacetaldehyde 2,4-dinitrophenylhydrazone CAS No. 19072-93-6

Dichloroacetaldehyde 2,4-dinitrophenylhydrazone

Cat. No. B231902
CAS RN: 19072-93-6
M. Wt: 293.06 g/mol
InChI Key: HVJLXVKKWVFAMA-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloroacetaldehyde 2,4-dinitrophenylhydrazone (DDNP) is a chemical compound that is widely used in scientific research for various purposes. It is a yellow crystalline powder that is soluble in water and other organic solvents. DDNP has been extensively studied for its applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of Dichloroacetaldehyde 2,4-dinitrophenylhydrazone is based on its ability to react with aldehydes and ketones to form a yellow-colored complex. This complex can be detected and measured using various spectroscopic techniques, such as UV-Vis spectroscopy. The reaction between Dichloroacetaldehyde 2,4-dinitrophenylhydrazone and aldehydes and ketones is highly specific, which makes it a useful tool for detecting and measuring these compounds in complex biological samples.
Biochemical and Physiological Effects:
Dichloroacetaldehyde 2,4-dinitrophenylhydrazone has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Dichloroacetaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its high specificity for aldehydes and ketones. This makes it a useful tool for detecting and measuring these compounds in complex biological samples. Dichloroacetaldehyde 2,4-dinitrophenylhydrazone is also a relatively inexpensive reagent that is easy to use and handle.
One of the limitations of using Dichloroacetaldehyde 2,4-dinitrophenylhydrazone in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous solutions. Additionally, Dichloroacetaldehyde 2,4-dinitrophenylhydrazone can be unstable in the presence of strong acids and bases, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on Dichloroacetaldehyde 2,4-dinitrophenylhydrazone. One potential area of research is the development of new methods for synthesizing Dichloroacetaldehyde 2,4-dinitrophenylhydrazone that are more efficient and cost-effective. Another area of research is the development of new applications for Dichloroacetaldehyde 2,4-dinitrophenylhydrazone in the field of biochemistry and physiology. Finally, research could focus on the development of new derivatives of Dichloroacetaldehyde 2,4-dinitrophenylhydrazone that have improved solubility and stability in aqueous solutions.

Synthesis Methods

Dichloroacetaldehyde 2,4-dinitrophenylhydrazone can be synthesized by reacting dichloroacetaldehyde with 2,4-dinitrophenylhydrazine. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is then purified by recrystallization.

Scientific Research Applications

Dichloroacetaldehyde 2,4-dinitrophenylhydrazone is widely used in scientific research as a reagent for detecting and measuring the levels of various analytes. It is used in analytical chemistry and biochemistry to detect the presence of aldehydes and ketones. Dichloroacetaldehyde 2,4-dinitrophenylhydrazone is also used in the field of neuroscience to study the mechanisms of action of drugs and other compounds that affect the central nervous system.

properties

CAS RN

19072-93-6

Molecular Formula

C8H6Cl2N4O4

Molecular Weight

293.06 g/mol

IUPAC Name

N-[(E)-2,2-dichloroethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C8H6Cl2N4O4/c9-8(10)4-11-12-6-2-1-5(13(15)16)3-7(6)14(17)18/h1-4,8,12H/b11-4+

InChI Key

HVJLXVKKWVFAMA-NYYWCZLTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C(Cl)Cl

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(Cl)Cl

synonyms

Dichloroacetaldehyde 2,4-dinitrophenyl hydrazone

Origin of Product

United States

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